2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile
Description
2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile is a heterocyclic organic compound with a molecular framework combining pyridine, piperidine, and 1,2-oxazole moieties. Its structure features:
- A pyridine ring substituted with a cyano (-CN) group at position 3 and an ether-linked piperidin-4-yl group at position 2.
- The piperidine ring is functionalized at the 1-position with a 5-cyclopropyl-1,2-oxazole-3-carbonyl group.
- The 1,2-oxazole component includes a cyclopropyl substituent at position 5, contributing steric bulk and electronic modulation.
Its synthesis likely involves coupling reactions between the oxazole-carbonyl-piperidine fragment and the pyridine-3-carbonitrile core, though procedural details are absent from the referenced materials .
Properties
IUPAC Name |
2-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c19-11-13-2-1-7-20-17(13)24-14-5-8-22(9-6-14)18(23)15-10-16(25-21-15)12-3-4-12/h1-2,7,10,12,14H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCLRNPAHWLQGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous molecules to highlight key differences in substituents, heterocyclic cores, and physicochemical properties.
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity to the pyrazine analog in Table 1.
Key Observations:
Heterocyclic Core Variations: The pyridine core in the target compound vs. the pyrazine core in the analog (CAS 2034449-33-5) alters electronic properties. The pyridinecarbonitrile derivative (CAS 39108-47-9) lacks the oxazole-piperidine moiety, resulting in a simpler structure with lower molecular weight .
Substituent Positioning :
- The target compound’s piperidin-4-yl ether linkage contrasts with the piperidin-3-yl substitution in the pyrazine analog. This positional difference may influence conformational flexibility and target binding .
- The cyclopropyl-oxazole group is conserved in both the target and pyrazine analog, suggesting its role in steric stabilization or metabolic resistance.
Physicochemical Implications: The target compound’s higher molecular weight (~403 g/mol) compared to the pyrazine analog (339 g/mol) and the simpler pyridine derivative (206 g/mol) may impact bioavailability. Larger molecules often face challenges in passive membrane permeability .
Research Findings and Gaps:
- Biological Activity: No activity data are available for the target compound.
- Synthetic Accessibility : The piperidine-oxazole linkage likely requires multi-step synthesis, but procedural details are absent in the evidence.
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